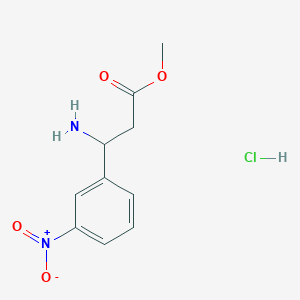
(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Chlorhydrate de 3-amino-3-(3-nitrophényl)propanoate de méthyle est un composé chimique d'une importance significative dans divers domaines scientifiques. Il est connu pour sa structure unique, qui comprend un groupe amino, un groupe nitrophényl et un ester propanoate. Ce composé est souvent utilisé dans la recherche et les applications industrielles en raison de ses propriétés chimiques polyvalentes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (S)-Chlorhydrate de 3-amino-3-(3-nitrophényl)propanoate de méthyle implique généralement l'estérification des acides aminés. Une méthode courante consiste à faire réagir les acides aminés avec du méthanol en présence de triméthylchlorosilane à température ambiante. Cette méthode est avantageuse en raison de ses conditions réactionnelles douces et de ses rendements élevés .
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer des méthodes plus évolutives, telles que l'utilisation de réacteurs à flux continu pour garantir une qualité et un rendement constants. Le choix des réactifs et des conditions peut varier, mais l'objectif est d'atteindre une grande pureté et une efficacité dans le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(S)-Chlorhydrate de 3-amino-3-(3-nitrophényl)propanoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent impliquer des réactifs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitrés, tandis que la réduction peut produire des dérivés aminés.
Applications de la recherche scientifique
(S)-Chlorhydrate de 3-amino-3-(3-nitrophényl)propanoate de méthyle a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Employé dans des études impliquant des interactions enzymatiques et des modifications protéiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel (S)-Chlorhydrate de 3-amino-3-(3-nitrophényl)propanoate de méthyle exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces interactions peuvent influencer diverses voies biochimiques, conduisant à des modifications des fonctions cellulaires. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 3-amino-3-(4-nitrophényl)propanoate de méthyle
- Chlorhydrate de 3-amino-3-(3-nitrophényl)propanoate d'éthyle
- Chlorhydrate de 3-amino-3-(3-nitrophényl)butanoate de méthyle
Unicité
(S)-Chlorhydrate de 3-amino-3-(3-nitrophényl)propanoate de méthyle est unique en raison de sa stéréochimie spécifique et de la présence de groupes amino et nitrophényl. Cette combinaison de caractéristiques le rend particulièrement utile dans certaines applications de synthèse et de recherche, où sa réactivité et ses interactions spécifiques sont avantageuses .
Propriétés
IUPAC Name |
methyl 3-amino-3-(3-nitrophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLJTTUPYWQRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
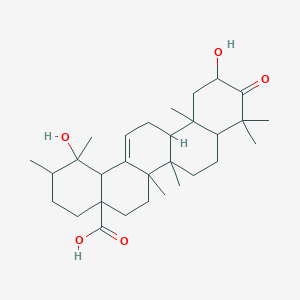
![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)
![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B12308505.png)


![[11-[4-(Dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12308514.png)
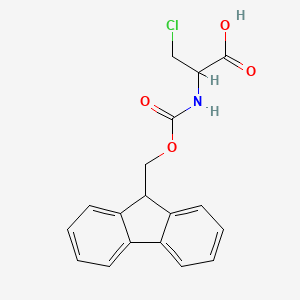
![[2-acetyloxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B12308537.png)
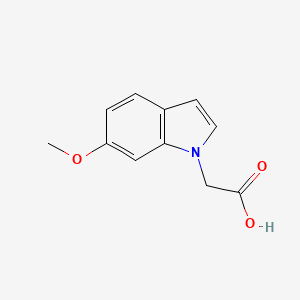
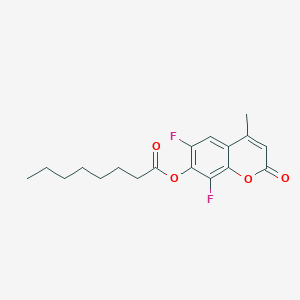
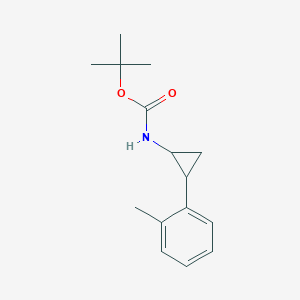
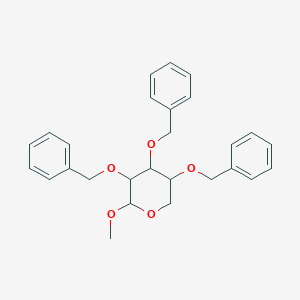
![12,18-dihydroxy-7-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one](/img/structure/B12308558.png)

